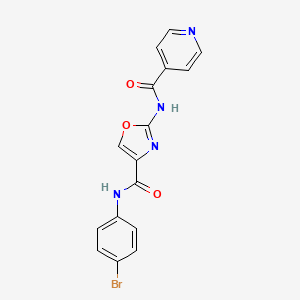

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O3/c17-11-1-3-12(4-2-11)19-15(23)13-9-24-16(20-13)21-14(22)10-5-7-18-8-6-10/h1-9H,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFADAQDPQHXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The structure features a bromophenyl group, an isonicotinamido moiety, and an oxazole ring, which are critical for its biological activity.

This compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, it targets acid ceramidase (AC), which is implicated in sphingolipid metabolism and cancer progression .

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and cell death .

- Antimicrobial Activity : The compound's structural analogs have demonstrated significant antibacterial activity against drug-resistant strains, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the oxazole and carboxamide groups significantly influence the biological activity of the compound. For example:

- Bromine Substitution : The presence of the bromine atom on the phenyl ring enhances the compound's potency against cancer cell lines by improving binding affinity to target enzymes.

- Isonicotinamido Group : This moiety is crucial for maintaining the compound's bioactivity, particularly in inhibiting ceramidase and inducing apoptosis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Lines Tested : Human colorectal DLD-1 cells and neuroblastoma SH-SY5Y cells.

- EC50 Values : The compound showed an EC50 value of 270 nM in DLD-1 cells, indicating potent activity .

Antibacterial Activity

The antibacterial efficacy was evaluated using various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Acinetobacter baumannii | 0.5 µg/mL | Effective against NDM-positive strains |

| Klebsiella pneumoniae | 1 µg/mL | Comparable to standard antibiotics |

| Staphylococcus aureus | 0.25 µg/mL | High potency observed |

These results suggest that structural modifications can enhance antibacterial efficacy against resistant strains .

Case Studies

- Cancer Therapy : A study involving a series of substituted oxazolines demonstrated that compounds similar to this compound inhibited tumor growth by over 63% in xenograft models at specific dosages .

- Antimicrobial Resistance : Research highlighted the effectiveness of this compound against clinically isolated drug-resistant bacteria, showcasing its potential as a therapeutic agent in combating antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity Against Mycobacterium tuberculosis

Overview of Tuberculosis Treatment Challenges

Tuberculosis (TB) remains a significant global health issue, exacerbated by the rise of multi-drug resistant strains of Mycobacterium tuberculosis. The search for new anti-TB agents is critical, particularly those that can effectively target resistant strains. High-throughput screening (HTS) has been a pivotal method in discovering new compounds with anti-mycobacterial activity.

Potential Mechanism of Action

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide may function through the inhibition of essential proteins involved in the bacterial metabolism and cell wall synthesis. Research indicates that compounds with oxazole and carboxamide functionalities can disrupt the electron transport chain or inhibit ATP synthase, which are vital for bacterial energy production .

Case Studies and Research Findings

Recent studies have highlighted the structure-activity relationships (SAR) of oxazole derivatives, revealing that modifications can significantly enhance their potency against TB. For instance, derivatives exhibiting a similar scaffold to this compound have shown promising results in inhibiting M. tuberculosis growth in vitro and in vivo models .

Anticancer Properties

Mechanism of Action in Cancer Therapy

The compound's structural features suggest potential applications as an apoptosis inducer in cancer treatment. Compounds similar to this compound have been studied for their ability to activate caspases, leading to programmed cell death in cancer cells .

Research Insights

In a study focusing on apoptosis induction, derivatives of oxazole-4-carboxamide were identified as effective agents against colorectal cancer cell lines. The lead compound demonstrated significant tumor growth inhibition in xenograft mouse models, showcasing its potential as a therapeutic agent .

Summary of Applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the oxazole and amide substituents, which activate the aromatic ring toward electrophilic attack.

Key Reactions:

-

Suzuki-Miyaura Coupling: The bromine atom serves as a leaving group in palladium-catalyzed cross-couplings. For example, reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives .

-

Buchwald-Hartwig Amination: Substitution with amines (e.g., piperidine) forms aryl amines, leveraging Pd₂(dba)₃/Xantphos catalytic systems.

Table 1: Representative NAS Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 70-85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-aryl amines | 60-75% |

*Yields inferred from analogous reactions in oxazole chemistry .

Functionalization of the Oxazole Ring

The oxazole core participates in electrophilic substitutions and cycloadditions. The electron-deficient nature of the oxazole directs reactivity to specific positions.

Key Reactions:

-

Electrophilic Halogenation: Chlorination or bromination at the C5 position using NXS (X = Cl, Br) in acetic acid .

-

Cycloadditions: [3+2] cycloadditions with alkynes or nitriles under catalytic conditions to form fused heterocycles .

Mechanistic Insight:

Electrophilic attack occurs preferentially at the C5 position due to resonance stabilization from the adjacent carbonyl group. Gold(I) catalysts facilitate cycloadditions by activating π-systems .

Amide Group Transformations

The isonicotinamide moiety undergoes hydrolysis and reduction, modifying solubility and bioactivity.

Key Reactions:

-

Acidic Hydrolysis: Treatment with HCl (6M) at reflux cleaves the amide bond, yielding 2-aminooxazole-4-carboxylic acid and 4-bromoaniline .

-

Reduction: LiAlH₄ reduces the amide to a secondary amine, forming N-(4-bromophenyl)-2-(isonicotinylamino)oxazole-4-methanol.

Table 2: Amide Reactivity

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (6M), Δ, 12h | Carboxylic acid + 4-bromoaniline |

| Reduction | LiAlH₄, THF, 0°C → RT | Secondary amine derivative |

Cross-Coupling Reactions Involving the Oxazole Core

The oxazole’s C4-carboxamide group can act as a directing metalation group (DMG) for regioselective C-H functionalization.

Key Example:

-

Directed Ortho-Metalation: Using LDA (lithium diisopropylamide), the oxazole directs lithiation to the C2 position, enabling subsequent alkylation or carboxylation .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Comparison with Similar Compounds

Core Heterocycle Differences

- Target Compound : Oxazole ring (5-membered, O/N heteroatoms).

- Pyridazinone Derivatives: Pyridazin-3(2H)-one core (6-membered, two adjacent nitrogen atoms, one ketone group).

The oxazole’s smaller ring size and distinct electronic profile (vs. pyridazinone) may alter hydrogen-bonding interactions with target receptors like FPR1/FPR2. Pyridazinone derivatives in exhibit mixed or specific FPR agonism due to their ability to engage polar residues via the ketone group . The oxazole’s nitrogen and oxygen atoms could mimic these interactions but with reduced steric bulk.

Substituent Variations

- Target Compound : Contains isonicotinamide (pyridine-4-carboxamide), which introduces additional hydrogen-bond acceptors (pyridine N, amide O) and a planar aromatic system.

- Pyridazinone Derivatives: Feature methoxybenzyl substituents, contributing lipophilicity and moderate polarity.

Pharmacological Activity

Receptor Binding and Selectivity

- Pyridazinone Derivatives: N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Mixed FPR1/FPR2 agonist. N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Potent FPR2-specific agonist .

- Experimental validation is required to confirm receptor engagement.

Functional Outcomes

Pyridazinone derivatives activate calcium mobilization and neutrophil chemotaxis via FPR pathways . The target compound’s efficacy in these pathways remains uncharacterized, though its rigid oxazole scaffold could reduce off-target effects.

Physicochemical and Pharmacokinetic Properties

Key Parameters (Table 1)

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide?

The synthesis typically involves coupling reactions between oxazole-4-carboxylic acid derivatives and amine-containing substrates. Key steps include:

- Amide bond formation : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF solvent with N,N-diisopropylethylamine (DIPEA) as a base to activate carboxylic acid intermediates .

- Solvent and temperature control : Reactions often proceed at room temperature or under mild heating (40–60°C) to minimize side reactions and improve yield .

- Purification : Flash column chromatography (e.g., using DCM/MeOH gradients) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming molecular connectivity, with aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) serving as key diagnostic signals .

- Mass Spectrometry (ESI-MS) : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors reaction progress and purity, using gradients like acetonitrile/water (0.1% TFA) .

Q. What preliminary biological assays are used to evaluate its activity in drug discovery?

- Enzyme inhibition assays : For targets like monoamine oxidase B (MAO-B), measure HO generation or substrate depletion rates using recombinant enzymes .

- Cellular assays : Evaluate cytotoxicity (via MTT assay) and target engagement (e.g., TOMM6 induction in HEK cells via immunoblotting) .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with proteins like CK1δ/ε .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Purity verification : Re-analyze compound purity via HPLC and elemental analysis, as impurities >5% can skew results .

- Assay standardization : Control variables like enzyme concentration (e.g., 0.1–1.0 µg/mL for MAO-B), substrate saturation levels, and incubation times .

- Orthogonal assays : Cross-validate findings using alternative methods (e.g., SPR vs. enzymatic activity assays) .

Q. What computational approaches predict the compound’s electronic properties and target interactions?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., MAO-B or CK1δ/ε), prioritizing hydrogen bonds with residues like Tyr398 (MAO-B) .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?

- Scaffold modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-bromophenyl or oxazole rings to enhance steric or electronic complementarity with target pockets .

- Bioisosteric replacements : Replace the isonicotinamido group with pyrazine or thiazole carboxamides to improve solubility or metabolic stability .

- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to prioritize derivatives with balanced ADME properties .

Data Contradiction Analysis

Q. How to address conflicting reports on synthesis yields for oxazole-4-carboxamide derivatives?

- Reaction stoichiometry : Ensure a 1:1 molar ratio of carboxylic acid to amine substrate, as excess reagent can lead to byproducts .

- Catalyst optimization : Screen alternatives to HBTU (e.g., EDCI/HOBt) for specific substrates, as coupling efficiency varies with steric hindrance .

- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to improve reactant solubility and reaction homogeneity .

Q. Why do similar analogs show divergent biological activities in kinase inhibition assays?

- Target selectivity : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions that may mask or enhance primary activity .

- Conformational flexibility : Analyze X-ray co-crystal structures to determine if substituents stabilize active vs. inactive kinase conformations .

- Cellular context : Account for differences in cell permeability (e.g., via P-gp efflux assays) between analogs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.